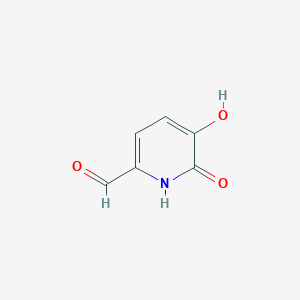

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

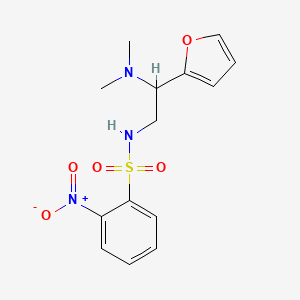

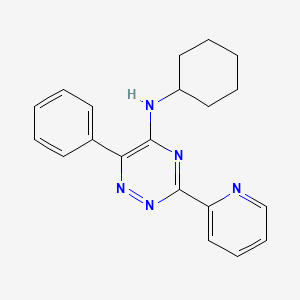

The molecular structure of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde consists of a pyridine ring with a hydroxy group at the 5-position and a carbaldehyde group at the 2-position. The presence of these functional groups may influence the compound’s reactivity and potential applications.Scientific Research Applications

Crystal and Molecular Structure Analysis

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde has been studied for its role in the crystal and molecular structure of certain compounds. For instance, its derivative, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed for its unique structural properties in organometallic chemistry (Shearer, Twiss, & Wade, 1980).

Synthetic Precursors in Antitumor Agents

Derivatives of this compound have shown potential as synthetic precursors for antitumor agents. This includes its use in the synthesis of oxopyrimidine-5-carbaldehydes, which have been identified as promising for this purpose (Erkin & Krutikov, 2004).

Development of CN Ligands

It has been used in the creation of novel CN ligands that are stable towards hydrolysis. This involves linking carbohydrates to nitrogen-containing aldehydes via oxime ethers, a process that has relevance in asymmetric synthesis and catalysis (Brunner, Schönherr, & Zabel, 2001).

Role in Sonogashira-Type Reactions

In organic chemistry, derivatives of 5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde have been used in Sonogashira-type reactions, which are crucial for creating complex organic molecules, including pharmaceuticals and polymers (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterocycles

This compound has been instrumental in the synthesis of new heterocycles like tetrahydrocarbazoles, which have applications in medicinal chemistry and drug development (Danish & Prasad, 2004).

Development of Ferrocenyl Pyrazoles

5-Hydroxy-6-oxo-1H-pyridine-2-carbaldehyde derivatives have also been used in the synthesis of ferrocenyl pyrazoles, compounds with potential applications in materials science and catalysis (López et al., 2004).

Microwave-Assisted Synthesis in Pharmaceutical Chemistry

This compound has been employed in microwave-assisted synthesis, a modern technique for rapid and efficient drug development. It's used to create multicomponent pharmacophoric conjugates showing antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Spectrophotometric Determination of Iron

In analytical chemistry, pyridine-2-carbaldehyde derivatives are used for the spectrophotometric determination of trace amounts of iron, showcasing its importance in environmental analysis and quality control (Gallego, García-Vargas, & Valcárcel, 1979).

properties

IUPAC Name |

5-hydroxy-6-oxo-1H-pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-4-1-2-5(9)6(10)7-4/h1-3,9H,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFBQFHJYJHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxypicolinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)